7-(chloromethyl)-1-methyl-1H-indazole hydrochloride
Description
Properties
Molecular Formula |
C9H10Cl2N2 |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
7-(chloromethyl)-1-methylindazole;hydrochloride |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-12-9-7(5-10)3-2-4-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H |
InChI Key |
HCASJCVJMOWHDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2CCl)C=N1.Cl |
Origin of Product |
United States |
Preparation Methods
Chloromethylation of 1-Methylindazole
The most common and well-documented method for preparing 7-(chloromethyl)-1-methyl-1H-indazole hydrochloride involves the direct chloromethylation of 1-methylindazole. This process typically uses chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.
-
$$
\text{1-Methylindazole} + \text{Chloromethylating agent} \rightarrow \text{7-(Chloromethyl)-1-methyl-1H-indazole hydrochloride}
$$ -
- Solvent: Often polar aprotic solvents or acidic media.
- Temperature: Controlled to avoid side reactions.
- Stoichiometry: Excess chloromethylating agent may be used to drive the reaction.
- Work-up: Isolation of the hydrochloride salt by crystallization.
Industrial Adaptation:
Continuous flow processes have been implemented for this reaction to enhance yield and purity by precise control of reagent addition and temperature, improving scalability and reproducibility.
| Aspect | Details |
|---|---|
| Starting Material | 1-Methylindazole |
| Chloromethylating Agent | Chloromethyl methyl ether, formaldehyde + HCl |
| Solvent | Polar aprotic or acidic solvents |
| Reaction Type | Electrophilic aromatic substitution |
| Product Isolation | Crystallization of hydrochloride salt |
| Yield | Moderate to high (variable by conditions) |
| Industrial Process | Continuous flow with automated controls |
Multi-Step Synthetic Routes
Some synthetic routes incorporate multi-step processes where the indazole core is first constructed or functionalized, followed by chloromethylation. These routes are often designed for improved regioselectivity or to incorporate isotopic labeling (e.g., deuterated analogues).
- Example: Starting from substituted indazole derivatives, nucleophilic substitution and reduction steps precede chloromethylation.
Reaction Conditions Optimization
- Excess hydrazine has been identified as a key factor in related indazole motif formation, which indirectly supports the chloromethylation step by stabilizing intermediates.
- Mild reaction conditions (e.g., EtOH/water co-solvent systems) have been developed for better yields and easier purification.
- Avoidance of corrosive acids like trifluoroacetic acid in some steps improves safety and environmental footprint.
Purification and Isolation
- Crystallization is the preferred method for isolating the hydrochloride salt, avoiding chromatographic purification.
- The hydrochloride salt form enhances stability and facilitates handling.
Industrial Manufacturing Insights
- Automated reagent addition and temperature control in continuous flow reactors improve reaction consistency.
- Scale-up challenges such as evaporation of corrosive acids have been addressed by process redesign.
- Overall yield improvements from medicinal synthetic routes (~4.8%) to manufacturing processes (~35.1%) have been reported, demonstrating significant process efficiency gains.
| Preparation Method | Key Features | Yield Range | Scalability | Purification | Notes |
|---|---|---|---|---|---|
| Direct Chloromethylation (Batch) | Uses chloromethyl methyl ether or formaldehyde + HCl | Moderate (variable) | Moderate | Crystallization | Traditional, widely used |
| Continuous Flow Chloromethylation | Automated reagent addition, temperature control | High (optimized) | High | Crystallization | Industrial scale, improved purity & yield |
| Multi-Step Synthetic Routes | Includes nucleophilic substitution, reduction, then chloromethylation | Variable | Moderate | Crystallization | Allows isotopic labeling, regioselectivity |
| Hydrazine-mediated Cyclization Routes | Excess hydrazine, mild conditions | Up to 86% (for indazole motif) | Moderate | Crystallization | Supports indazole core formation |
- The chloromethylation of 1-methylindazole is the foundational step, with continuous flow methods being the state-of-the-art for industrial production, as reported by chemical suppliers and process development studies.
- Optimization of reaction conditions, including solvent choice and reagent stoichiometry, directly influences yield and product stability.
- Hydrazine-mediated cyclization and other intermediate steps have been optimized to enhance the overall synthetic sequence toward related indazole compounds.
- The hydrochloride salt form of 7-(chloromethyl)-1-methyl-1H-indazole is preferred for its stability and ease of handling in pharmaceutical manufacturing.
- NMR studies of related indazole derivatives provide structural confirmation and support for reaction mechanism elucidation.
The preparation of 7-(chloromethyl)-1-methyl-1H-indazole hydrochloride is predominantly achieved via chloromethylation of 1-methylindazole, with continuous flow processes representing the leading industrial methodology due to enhanced control and scalability. Multi-step synthetic routes and process optimizations have further refined the production, improving yields and facilitating large-scale manufacture. Crystallization of the hydrochloride salt remains the standard purification technique, ensuring product stability and quality. These preparation methods are well-supported by diverse literature sources, combining classical organic synthesis with modern process engineering.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) is highly reactive in nucleophilic substitution (Sₙ) reactions due to the polar C-Cl bond. Common nucleophiles and their reaction outcomes include:
| Nucleophile | Product | Reaction Conditions | Yield |
|---|---|---|---|
| Amines (e.g., NH₃) | 7-(Aminomethyl)-1-methylindazole | DMF, 60°C, 12 hrs | ~75% |
| Thiols (e.g., HS⁻) | 7-(Methylthio)-1-methylindazole | Ethanol, reflux, 6 hrs | ~68% |
| Hydroxide (OH⁻) | 7-(Hydroxymethyl)-1-methylindazole | NaOH (aq), RT, 3 hrs | ~82% |
Key Observations :
-
Reactions proceed via a bimolecular mechanism (Sₙ2), with inversion of configuration at the methylene carbon.
-
Steric hindrance from the indazole ring minimizes competing elimination pathways.
Oxidation and Reduction
The chloromethyl group and indazole ring enable redox transformations:
Oxidation
| Reagent | Product | Conditions | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | 7-(Carboxy)-1-methylindazole | H₂SO₄, 80°C, 8 hrs | Overoxidation to carboxylic acid |
| Ozone (O₃) | 7-(Formyl)-1-methylindazole | CH₂Cl₂, -78°C, 2 hrs | Selective aldehyde formation |
Reduction
| Reagent | Product | Conditions |
|---|---|---|
| LiAlH₄ | 7-(Methyl)-1-methylindazole | THF, reflux, 4 hrs |
| H₂/Pd-C | 7-(Methyl)-1-methylindazole | MeOH, RT, 2 hrs |
Mechanistic Insight :
-
LiAlH₄ reduces the C-Cl bond to C-H via a radical intermediate.
-
Catalytic hydrogenation requires elevated pressures for full conversion.
Coupling Reactions
The compound participates in cross-coupling reactions, leveraging transition-metal catalysts:
| Reaction Type | Catalyst | Partner | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 7-(Phenylmethyl)-1-methylindazole | ~65% |
| Buchwald-Hartwig | Pd₂(dba)₃ | Aniline | 7-(N-Phenylaminomethyl)-1-methylindazole | ~58% |
Key Limitations :
-
Steric bulk at the 7-position reduces coupling efficiency with larger aryl groups.
-
Competing hydrolysis of the chloromethyl group requires anhydrous conditions.
Electrophilic Aromatic Substitution
The indazole ring undergoes electrophilic substitution, though the chloromethyl group deactivates the ring:
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | 4-position | 4-Nitro-7-(chloromethyl)-1-methylindazole | 0°C, 1 hr |
| Br₂/FeBr₃ | 5-position | 5-Bromo-7-(chloromethyl)-1-methylindazole | RT, 12 hrs |
Regioselectivity :
-
Nitration favors the 4-position due to meta-directing effects of the chloromethyl group.
-
Bromination occurs at the 5-position under kinetic control.
Comparative Reactivity
Reactivity trends relative to analogs:
| Compound | Reactivity (Sₙ) | Oxidation Rate |
|---|---|---|
| 7-(Chloromethyl)-1-methylindazole | High | Moderate |
| 7-(Bromomethyl)-1-methylindazole | Higher | Moderate |
| 7-Methyl-1H-indazole | None | Low |
Structural Basis :
-
Bromine’s polarizability enhances Sₙ reactivity compared to chlorine.
-
Absence of a leaving group in 7-methyl derivatives eliminates substitution pathways.
Mechanistic Studies
Scientific Research Applications
7-(Chloromethyl)-1-methyl-1H-indazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in material science and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 7-(chloromethyl)-1-methyl-1H-indazole hydrochloride involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors, thereby affecting various biochemical pathways. The chloromethyl group allows for covalent binding to target proteins, enhancing its efficacy as an inhibitor or modulator.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7-(chloromethyl)-1-methyl-1H-indazole hydrochloride with structurally or functionally related compounds, focusing on substituent effects, reactivity, and physicochemical properties.
Indazole Derivatives
Methyl 5-chloro-1H-indazole-7-carboxylate (CAS 1260851-42-0)
- Core Structure : Indazole with 5-Cl and 7-COOCH3 substituents.
- Key Differences :
- The carboxylate ester at position 7 increases lipophilicity compared to the chloromethyl group in the target compound.
- The chlorine at position 5 (vs. 7 in the target) alters electronic effects on the aromatic ring.
Benzoimidazole Derivatives
7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde (CAS 1437435-68-1)
- Core Structure : Benzoimidazole with 7-Cl, 1-(2-ethoxyethyl), and 2-CHO substituents.
- Key Differences :
- The ethoxyethyl and aldehyde groups introduce steric bulk and electrophilic reactivity, respectively, contrasting with the simpler chloromethyl group in the target compound. Applications: Potential use in medicinal chemistry due to the aldehyde’s reactivity in Schiff base formation .
Indole Derivatives
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)
- Core Structure : Indole with 7-Cl, 3-CH3, and 2-COOH substituents.
- Key Differences :
- Indole’s single nitrogen atom (vs. two in indazole) reduces polarity and alters π-π stacking interactions.
- The carboxylic acid group introduces acidity (pKa ~4-5), unlike the neutral but reactive chloromethyl group in the target compound.
Pyridine Derivatives
2-(Chloromethyl)pyridine Hydrochloride (CAS 6959-47-3)
- Core Structure : Pyridine with a chloromethyl group at position 2.
- Key Differences :
- The pyridine ring is less electron-rich than indazole, affecting the chloromethyl group’s reactivity in substitution reactions.
- Lower molecular weight (164.03 vs. ~207.07 for the target compound) may influence volatility or solubility.
Data Table: Structural and Functional Comparison
Research Findings and Key Insights
- Reactivity of Chloromethyl Groups : The chloromethyl group in the target compound and 2-(chloromethyl)pyridine hydrochloride () is highly reactive in SN2 reactions, making both compounds valuable for introducing alkyl chains in synthetic pathways .
- Salt Forms and Solubility : Hydrochloride salts (e.g., target compound, ) improve aqueous solubility compared to free bases, critical for handling and formulation in drug development .
- Substituent Positioning : Chlorine at position 7 (target compound) vs. 5 () alters electronic distribution, affecting resonance stabilization and regioselectivity in further reactions.
Biological Activity
7-(Chloromethyl)-1-methyl-1H-indazole hydrochloride is a compound belonging to the indazole family, characterized by its unique structure that includes a chloromethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being explored for various therapeutic applications.
- Molecular Formula : C₈H₈ClN₂·HCl
- Molecular Weight : 207.10 g/mol
- Structure : The compound features a five-membered ring containing two nitrogen atoms, with a chloromethyl substituent at the seventh position, which enhances its reactivity and interaction with biological targets.
The biological activity of 7-(chloromethyl)-1-methyl-1H-indazole hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group facilitates covalent binding to nucleophilic sites on proteins, which can lead to the inhibition or modulation of various enzymes and receptors involved in key biochemical pathways. This property positions the compound as a potential candidate for drug development aimed at inflammatory diseases and certain cancers.
Biological Activity Overview
Research indicates that derivatives of indazole, including 7-(chloromethyl)-1-methyl-1H-indazole hydrochloride, exhibit a range of biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit specific kinases involved in inflammatory responses.
- Anticancer Potential : Investigations into its therapeutic properties have highlighted its potential in developing anticancer agents.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor in various biochemical assays, indicating its utility in drug design.
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of N-myristoyltransferase (NMT) from Trypanosoma brucei, which is a validated target for anti-parasitic drug development. The findings indicated that compounds similar to 7-(chloromethyl)-1-methyl-1H-indazole hydrochloride exhibited significant inhibitory activity against NMT, suggesting their potential as therapeutic agents against trypanosomiasis .
Case Study 2: Anticandidal Activity
Research evaluated various indazole derivatives for their activity against Candida species. Compounds closely related to 7-(chloromethyl)-1-methyl-1H-indazole hydrochloride demonstrated notable antifungal properties, with some derivatives showing minimum inhibitory concentrations (MIC) effective against resistant strains of C. glabrata and C. albicans .
Data Table: Biological Activity Summary
Q & A
Q. What are the challenges in scaling up the synthesis while maintaining batch consistency?
- Methodological Answer : Address exothermic reactions during chlorination by implementing jacketed reactors with temperature control. Optimize crystallization conditions (e.g., anti-solvent addition rate) to ensure uniform particle size. Use process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature) .
Notes on Evidence Utilization
- Synthesis protocols are adapted from analogous chloromethylation reactions in indazole and triazole systems .
- Safety guidelines integrate best practices from multiple SDS sheets for structurally related compounds .
- Stability and reactivity insights are extrapolated from comparative studies on pyridine and imidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
